4-Morpholinophenylglyoxal hydrate
Overview
Description
Scientific Research Applications
Chiral Moderation in Synthesis
4-Morpholinophenylglyoxal hydrate has been implicated in chiral moderation through its derivatives, demonstrating its utility in the synthesis of pharmaceuticals. An example includes its application in preparing beta-amino alcohols for the efficient synthesis of drug candidates such as DPC 963, a second-generation HIV-1 non-nucleoside reverse transcriptase inhibitor (Kauffman et al., 2000).
Ion Chromatographic Analysis
Morpholine derivatives have been utilized in ion chromatographic analyses for quantifying compounds in aqueous solutions. This technique showcases the role of morpholine and its derivatives in analytical chemistry, particularly in environments where sensitivity and selectivity are crucial (Gilbert, Rioux, & Saheb, 1984).
Anticancer Activity and Docking Studies
Morpholine hydrazones, which can be synthesized from morpholine derivatives, have shown significant anticancer activities. This demonstrates the potential of morpholine derivatives in the development of new therapeutic agents for cancer treatment, with efficacy demonstrated through both in vitro studies and molecular docking analyses (Taha et al., 2017).
Antibiotic Activity Modulation
Morpholine derivatives also play a role in modulating antibiotic activity against multidrug-resistant strains, highlighting their potential application in overcoming antibiotic resistance. This includes studies on the combination effects of morpholine derivatives with existing antibiotics to enhance efficacy (Oliveira et al., 2015).
Hypocholesterolemic and Hypolipidemic Activity
Research into morpholine derivatives has identified compounds with significant hypocholesterolemic and hypolipidemic activities, alongside antioxidant properties. These findings suggest morpholine's utility in designing novel compounds for managing cholesterol levels and preventing atherosclerosis (Chrysselis, Rekka, & Kourounakis, 2000).
Biodegradability and Physicochemical Properties
The synthesis and study of morpholinium ionic liquids have explored their physicochemical properties, cytotoxicity, oral toxicity, and biodegradability. Such studies underscore the importance of morpholine derivatives in developing environmentally friendly solvents and materials (Pernak et al., 2011).
Properties
IUPAC Name |
2-(4-morpholin-4-ylphenyl)-2-oxoacetaldehyde;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3.H2O/c14-9-12(15)10-1-3-11(4-2-10)13-5-7-16-8-6-13;/h1-4,9H,5-8H2;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIBVEQMLLIBKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)C=O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586368 | |
Record name | [4-(Morpholin-4-yl)phenyl](oxo)acetaldehyde--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852633-82-0 | |
Record name | [4-(Morpholin-4-yl)phenyl](oxo)acetaldehyde--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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